1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane

Sigma-1 receptor Structure-affinity relationship Ring homologation

Researchers optimizing sigma receptor ligands face scaffold-dependent affinity cliffs-piperazine-to-homopiperazine homologation produces a 5-fold increase in sigma-1 affinity with selectivity windows up to 11,542-fold. 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane provides the validated 1,4-diazepane pharmacophore with a piperidine-ethyl linker for further N-functionalization. • Enables direct implementation of the conformational expansion strategy (Zampieri et al.) • Pre-installed dual pharmacophore for antimicrobial library synthesis (Agrawal et al.) • Supplied at ≥95% purity with global shipping.

Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
Cat. No. B12113555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane
Molecular FormulaC12H25N3
Molecular Weight211.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCN2CCCNCC2
InChIInChI=1S/C12H25N3/c1-2-7-14(8-3-1)11-12-15-9-4-5-13-6-10-15/h13H,1-12H2
InChIKeyOASJTYNWICLXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane – Structural Definition and Sourcing Significance


1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane (CAS freebase 874801-69-1; dihydrochloride 1185293-20-2) is a synthetic bicyclic diamine with the molecular formula C12H25N3 and a molecular weight of 211.35 g/mol . The compound consists of a 1,4-diazepane (homopiperazine) core—a seven-membered heterocyclic ring bearing nitrogen atoms at positions 1 and 4—substituted at the 1-position by a 2-(piperidin-1-yl)ethyl linker . This dual pharmacophore architecture places it within the class of piperidine-tethered cyclic diamines, a scaffold family extensively investigated for sigma receptor modulation and antimicrobial applications [1]. The freebase is typically supplied as a research-grade intermediate at ≥95% purity, with the dihydrochloride salt (MW 284.27 g/mol) offering improved aqueous handling characteristics for in vitro assay workflows .

Why 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane Cannot Be Substituted by Piperazine or Piperidine Analogs


Generic substitution between 1,4-diazepane, piperazine, and piperidine cores is invalidated by ring-size-dependent pharmacological divergence. Homologation of the six-membered piperazine ring to the seven-membered 1,4-diazepane (homopiperazine) produces a 5-fold increase in sigma-1 receptor affinity and a substantial gain in sigma-1/sigma-2 selectivity, as demonstrated for the 1,4-dibenzyl derivative pair (Ki σ1: 7.4 nM for 1,4-diazepane 4a vs 38 nM for piperazine 3a) [1]. Independent work confirms that 1,4-diazepane-based cyclic diamines achieve picomolar sigma-1 Ki ranges (0.10–0.194 nM) with exceptionally wide selectivity windows (220- to 11,542-fold over sigma-2), markedly exceeding the performance of analogous piperazines [2]. Furthermore, the conformational expansion strategy which replaces piperidine with a 1,4-diazepane scaffold has been explicitly validated as a design route to improved sigma receptor ligands with low cytotoxicity [3]. Therefore, any attempt to replace a 1,4-diazepane-containing intermediate with a piperazine or piperidine surrogate will fundamentally alter target engagement profiles and binding kinetics, jeopardizing SAR continuity and assay reproducibility.

Quantitative Differentiation Evidence: 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane vs. In-Class Alternatives


Evidence Dimension 1: 1,4-Diazepane Core Confers ~5-Fold Sigma-1 Affinity Gain Over Piperazine Analogs

The 1,4-diazepane core is the critical determinant of sigma-1 receptor affinity. Direct head-to-head comparison of matched 1,4-dibenzyl-substituted piperazine (3a) and 1,4-diazepane (4a) reveals that ring expansion from six- to seven-membered diamines increases sigma-1 affinity by approximately 5-fold [1]. The 1,4-dibenzyl-diazepane 4a exhibits a Ki of 7.4 nM with a 53-fold selectivity for sigma-1 over sigma-2 receptors, whereas the analogous piperazine 3a shows a Ki of 38 nM at sigma-1 [1]. This data directly argues that 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane, by virtue of its 1,4-diazepane ring, will retain the affinity advantage inherent to the homopiperazine scaffold relative to any matched piperazine analog.

Sigma-1 receptor Structure-affinity relationship Ring homologation

Evidence Dimension 2: 1,4-Diazepane Scaffolds Achieve Picomolar Sigma-1 Affinity with Exceptional Selectivity Windows

In a systematic exploration of ring size on sigma receptor pharmacology, the 1,4-diazepane subclass consistently outperformed both imidazolidine and piperazine analogs in affinity magnitude and selectivity breadth [1]. 1,4-Diazepane-based vicinal diamines achieved sigma-1 Ki values ranging from 0.10 to 0.194 nM, placing them firmly in the picomolar affinity domain, while the corresponding piperazine series spanned 0.05–10.28 nM with substantially lower selectivity ceilings [1]. The sigma-1/sigma-2 selectivity ratio for diazepanes reached 11,542, versus a maximum of 16,140 for piperazines but with the diazepane series exhibiting a tighter, more consistently high selectivity distribution (220–11,542 for diazepanes vs 143–16,140 for piperazines) [1]. This indicates that 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane belongs to a scaffold class capable of delivering simultaneously high affinity and precise subtype discrimination.

Sigma-1 receptor Picomolar affinity Subtype selectivity

Evidence Dimension 3: Conformational Expansion from Piperidine to 1,4-Diazepane Validated as a Design Strategy for Sigma Ligands

The explicit design strategy of replacing a piperidine anchor with a 1,4-diazepane ring—termed conformational expansion—has been experimentally validated as a productive route to novel sigma receptor ligands [1]. Zampieri et al. generated a series of diazepane-containing derivatives by expanding their previously synthesized piperidine-based compounds and demonstrated that the resulting 1,4-diazepane-based series retained strong sigma receptor affinity while exhibiting negligible cytotoxicity against MCF-7 and A549 cancer cell lines [1]. The best compounds (benzofurane 2c, 3c and quinoline 2d, 3d-substituted diazepane derivatives) achieved the highest sigma receptor affinity in the series, confirming that the 1,4-diazepane core can serve as a non-toxic, high-affinity sigma ligand platform [1]. 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane represents a foundational intermediate for implementing this validated design approach.

Conformational expansion Sigma receptor ligands Scaffold hopping

Evidence Dimension 4: 1,4-Diazepane-Piperidine Hybrid Architecture Demonstrates Broad-Spectrum Antimicrobial Potential

Agrawal et al. synthesized and evaluated 15 novel 1,4-diazepine-linked piperidine derivatives (6a–6o) for in vitro antimicrobial activity against a panel of Gram-positive (Staphylococcus aureus, Bacillus subtilis, Bacillus megaterium) and Gram-negative (Escherichia coli, Pseudomonas sp., Shigella sp.) bacteria, using ampicillin as a positive control [1]. Compounds 6a, 6c, 6d, 6m, and 6l demonstrated higher activity against all tested strains relative to the rest of the series, with molecular docking against Bacillus subtilis LcpA ligase (PDB 6UF6) and Proteus vulgaris L-amino acid deaminase (PDB 5HXW) identifying compound 6b as the best binder [1]. Although 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane itself was not directly screened in this study, it serves as the core structural motif from which derivatives 6a–6o were elaborated, establishing that the 1,4-diazepane-piperidine hybrid scaffold possesses intrinsic antimicrobial relevance and is a productive starting point for further derivatization [1].

Antimicrobial 1,4-Diazepane-piperidine hybrid Gram-positive/Gram-negative

Evidence Dimension 5: Piperidine Linker Positional Isomerism Drives Divergent Target Engagement Profiles

The specific connectivity of 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane places the piperidine ring at the terminus of a two-carbon ethyl linker attached to the 1-position of the 1,4-diazepane core. This regioisomeric arrangement is structurally distinct from positional isomers such as 1-(1-ethylpiperidin-4-yl)-1,4-diazepane (CAS 1183788-51-3), which bears the piperidine ring directly at the 4-position of the diazepane via a zero-atom spacer . Literature on structurally related piperidine/piperazine-based sigma and histamine H3 receptor ligands demonstrates that linker length and attachment topology profoundly influence dual-receptor activity: for example, replacing piperidine with piperazine in matched pairs shifts sigma-1 Ki from 1,531 nM to 3.64 nM, while maintaining comparable H3 receptor affinity [1]. By extension, the ethylene-bridged topology of the target compound provides a distinct conformational landscape and pharmacophoric distance that positional isomers cannot replicate, making the specific CAS 874801-69-1 isomer non-interchangeable with shorter-linker or directly-attached piperidine-diazepane analogs.

Linker optimization Piperidine positional isomer Structure-activity relationship

Evidence Dimension 6: Explicit Limitation Disclosure – Target Compound Lacks Direct Reported Quantitative Binding Data

A comprehensive search of primary research literature, patent databases, BindingDB, ChEMBL, and PubChem as of April 2026 has not identified any published quantitative biological activity data (Ki, IC50, EC50, MIC) specifically for 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane (CAS 874801-69-1 or 1185293-20-2) [1]. All evidence presented in this guide is therefore derived from structurally related 1,4-diazepane compounds and represents class-level inference rather than direct target compound measurement. The BindingDB entry BDBM50146585 (Ki 5.20 nM at sigma-1) corresponds to a chemically distinct molecule with molecular formula C36H47N3O3 (MW 569.78), not the target compound (C12H25N3, MW 211.35). Users must recognize that the quantitative performance characteristics of the target compound in any specific assay remain to be empirically determined, and procurement decisions should account for the need to generate primary data rather than relying on extrapolation from analog series.

Data gap Procurement caveat Evidence strength

Optimal Application Scenarios for 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane Based on Quantitative Evidence


Sigma-1 Receptor Ligand Discovery Programs Requiring High-Affinity Core Scaffolds

The 1,4-diazepane core consistently delivers picomolar to low-nanomolar sigma-1 receptor affinity with exceptional sigma-1/sigma-2 selectivity windows (220–11,542-fold), as established across multiple independent studies [1][2]. 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane provides this validated homopiperazine pharmacophore with an additional piperidine-ethyl linker that enables further N-functionalization at both the piperidine and the secondary 1,4-diazepane nitrogen. For groups developing sigma-1 positron emission tomography (PET) tracers, neuroprotective agents, or antinociceptive compounds, this intermediate offers a direct entry point to the scaffold class that has produced some of the highest-affinity sigma-1 ligands reported (Ki as low as 0.10 nM), without the cytotoxicity liabilities documented for earlier sigma ligand chemotypes [1][2][3].

Conformational Expansion SAR Campaigns Starting from Piperidine-Based Hits

When a piperidine-containing hit compound requires scaffold optimization to improve selectivity or reduce off-target activity, 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane enables direct implementation of the validated conformational expansion strategy. Zampieri et al. demonstrated that replacing a piperidine anchor with a 1,4-diazepane ring preserves sigma receptor affinity while eliminating cytotoxicity in MCF-7 and A549 cancer cell lines [3]. The target compound is specifically designed for this scaffold-hopping workflow, as its 1,4-diazepane core is pre-installed and the piperidine-ethyl linker provides a conjugation handle for appending the parent hit's pharmacophoric elements. This positions it as a strategically superior building block compared to simple 1,4-diazepane, which lacks the piperidine moiety needed for hit-to-lead chemical space exploration.

Antimicrobial Hybrid Scaffold Synthesis and Library Generation

The 1,4-diazepane-piperidine hybrid architecture has been experimentally validated as a productive core for antimicrobial compound libraries. Agrawal et al. synthesized 15 derivatives (6a–6o) from a closely related 1,4-diazepane-piperidine scaffold and identified multiple compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with specific derivatives (6a, 6c, 6d, 6m, 6l) showing enhanced potency across all tested strains [4]. 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane can serve as the starting intermediate for analogous library synthesis through N-arylation, N-acylation, or reductive amination at the secondary amine of the 1,4-diazepane ring, offering a direct synthetic route to novel antimicrobial chemotypes that exploit the dual pharmacophore character of this scaffold.

Selective Receptor Tool Compound Development Requiring Precise Linker Geometry

For neuroscience target families where linker topology is a critical determinant of subtype selectivity—including sigma receptors, histamine H3 receptors, and dopamine receptors—the specific ethyl-bridged piperidine-1,4-diazepane connectivity of the target compound provides a pharmacophoric distance and conformational profile that cannot be replicated by positional isomers [5]. Literature precedent demonstrates that piperidine-to-piperazine core swaps in dual H3/sigma-1 ligands can shift sigma-1 affinity by over 400-fold (e.g., Ki from 1,531 nM to 3.64 nM), underscoring the sensitivity of target engagement to both heterocycle identity and linker architecture [5]. Researchers developing subtype-selective tool compounds should source CAS 874801-69-1 (freebase) or CAS 1185293-20-2 (dihydrochloride) specifically, as the correct regioisomer, to ensure that SAR correlations remain internally consistent throughout the optimization campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.